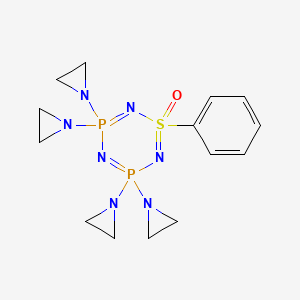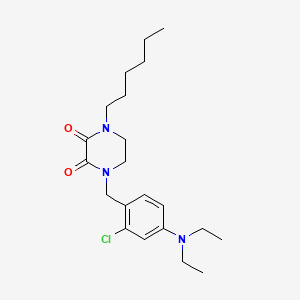
2,3-Piperazinedione, 1-(2-chloro-4-(diethylamino)benzyl)-4-hexyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Piperazinedione, 1-(2-chloro-4-(diethylamino)benzyl)-4-hexyl- is a synthetic organic compound belonging to the class of piperazinediones This compound is characterized by its unique structure, which includes a piperazine ring substituted with a chloro-diethylaminobenzyl group and a hexyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Piperazinedione, 1-(2-chloro-4-(diethylamino)benzyl)-4-hexyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with diacid chlorides under controlled conditions.
Substitution Reactions: The chloro-diethylaminobenzyl group is introduced via nucleophilic substitution reactions. This step often involves the reaction of a diethylaminobenzyl chloride with the piperazine ring in the presence of a base such as sodium hydride.
Hexyl Chain Addition: The hexyl chain is added through alkylation reactions, where the piperazine ring is treated with a hexyl halide in the presence of a strong base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,3-Piperazinedione, 1-(2-chloro-4-(diethylamino)benzyl)-4-hexyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2,3-Piperazinedione, 1-(2-chloro-4-(diethylamino)benzyl)-4-hexyl- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industry: It serves as an intermediate in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 2,3-Piperazinedione, 1-(2-chloro-4-(diethylamino)benzyl)-4-hexyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro-diethylaminobenzyl group is believed to play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The hexyl chain may influence the compound’s lipophilicity and membrane permeability, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(2-chloro-4-methylphenoxy)ethyl]-4-ethyl-2,3-piperazinedione
- 1-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]-4-ethyl-2,3-piperazinedione
Uniqueness
Compared to similar compounds, 2,3-Piperazinedione, 1-(2-chloro-4-(diethylamino)benzyl)-4-hexyl- stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylamino group enhances its potential as a pharmacological agent, while the hexyl chain contributes to its lipophilicity and overall stability.
Properties
CAS No. |
77918-00-4 |
|---|---|
Molecular Formula |
C21H32ClN3O2 |
Molecular Weight |
393.9 g/mol |
IUPAC Name |
1-[[2-chloro-4-(diethylamino)phenyl]methyl]-4-hexylpiperazine-2,3-dione |
InChI |
InChI=1S/C21H32ClN3O2/c1-4-7-8-9-12-24-13-14-25(21(27)20(24)26)16-17-10-11-18(15-19(17)22)23(5-2)6-3/h10-11,15H,4-9,12-14,16H2,1-3H3 |
InChI Key |
AOWYAKVJYRZWKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1CCN(C(=O)C1=O)CC2=C(C=C(C=C2)N(CC)CC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


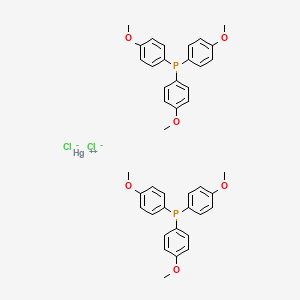
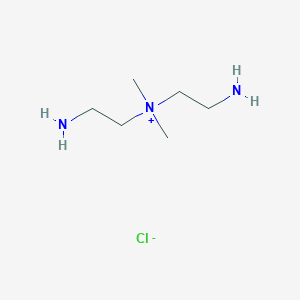
![Methyl [3-(piperidin-1-yl)propyl]carbamodithioate](/img/structure/B14451768.png)
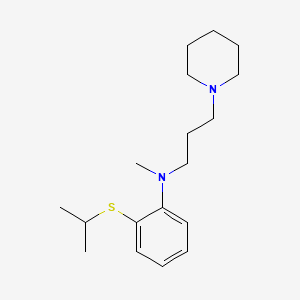
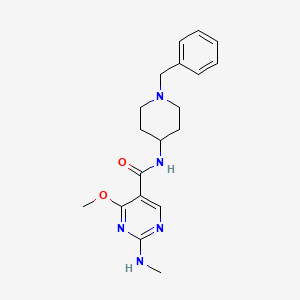
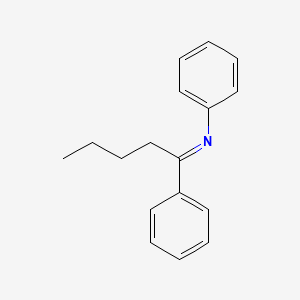
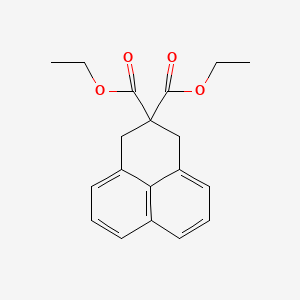
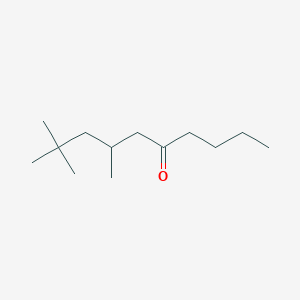
![{2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene](/img/structure/B14451818.png)
![butyl N-[1-(butoxycarbonylamino)-2-oxo-2-(prop-2-enylamino)ethyl]carbamate](/img/structure/B14451826.png)

![8-{[Chloro(dimethyl)silyl]oxy}quinoline](/img/structure/B14451841.png)
